molecular formula C19H15NO6 B2803478 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 431980-27-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2803478
CAS No.: 431980-27-7
M. Wt: 353.33
InChI Key: LSCOSQAEBYCPMT-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of structural motifs This compound is characterized by the presence of a benzo[d][1,3]dioxole ring, a methoxy group, and a chromene core, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetone, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death. It interacts with cellular proteins and enzymes, disrupting their normal functions and leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO6/c1-23-13-3-5-15-12(7-13)8-14(19(22)26-15)18(21)20-9-11-2-4-16-17(6-11)25-10-24-16/h2-8H,9-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCOSQAEBYCPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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